molecular formula C9H11NO3 B8072693 (Cbz-amino)methanol CAS No. 31037-42-0

(Cbz-amino)methanol

Cat. No.: B8072693
CAS No.: 31037-42-0
M. Wt: 181.19 g/mol
InChI Key: RWFPWQCNFWWIAE-UHFFFAOYSA-N
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Description

(Cbz-amino)methanol is a valuable chemical reagent in which the amino group of aminomethanol is protected with a carbobenzyloxy (Cbz) group. The Cbz group is one of the most important and widely used protecting groups for amines and amino acids in organic synthesis because, while being relatively chemically inert to various reaction conditions, it can be easily removed by catalytic hydrogenation . This makes this compound a versatile and protected building block for the construction of more complex molecules. Its primary research application is as a key synthetic intermediate in medicinal chemistry and drug design. Compounds featuring the carbamate group, like this one, are key structural motifs in many approved drugs and prodrugs . The carbamate functionality is structurally related to an amide-ester hybrid and generally displays very good chemical and proteolytic stability, making it a valuable surrogate for peptide bonds in the design of enzyme inhibitors and other bioactive molecules . Furthermore, this compound can serve as a precursor in the synthesis of enantiomerically enriched amino alcohols, which are important intermediates for the pharmaceutical and agrochemical industries and provide many therapeutic uses . Researchers also utilize similar Cbz-protected amino alcohols as promoieties in prodrug strategies, which can enhance brain delivery of active pharmaceutical agents . This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

benzyl N-(hydroxymethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-7-10-9(12)13-6-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFPWQCNFWWIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80487471
Record name Carbamic acid, (hydroxymethyl)-, phenylmethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31037-42-0
Record name Carbamic acid, (hydroxymethyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80487471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZYL N-(HYDROXYMETHYL)CARBAMATE
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Preparation Methods

Cbz Protection of Amino Alcohols via Alkaline Conditions

The foundational step in synthesizing this compound involves introducing the Cbz group to the amino moiety. As detailed in US8357820B2, this is achieved by reacting the amino alcohol with benzyl chloroformate (Cbz-Cl) under alkaline conditions. For instance, in a representative procedure, sodium hydroxide (NaOH) is used to deprotonate the amino group, facilitating nucleophilic attack on Cbz-Cl. The reaction proceeds in aqueous media, followed by the addition of a water-soluble organic solvent such as isopropyl alcohol (IPA) to induce crystallization upon acidification with hydrochloric acid (HCl). This method circumvents traditional extraction steps, reducing solvent waste and operational complexity.

However, direct Cbz protection of aminomethanol (NH2-CH2-OH) is challenging due to the compound’s instability under basic conditions. Instead, derivatization from precursor amino acids or esters is often employed, as outlined below.

Reduction of Cbz-Protected Amino Acid Esters

A robust approach, patented in US20100168385A1, involves synthesizing this compound via sequential protection, esterification, and reduction:

  • Protection : An amino acid (e.g., glycine) is treated with Cbz-Cl in the presence of a base such as Na2CO3 to yield N-Cbz-amino acid.

  • Esterification : The carboxylic acid group is converted to a methyl ester using methanol and H2SO4 as a catalyst.

  • Reduction : The ester is reduced to the primary alcohol using sodium borohydride (NaBH4) in a tetrahydrofuran (THF)/methanol solvent system.

For example, reducing N-Cbz-glycine methyl ester (Cbz-NH-CH2-COOCH3) with NaBH4 produces N-Cbz-aminomethanol (Cbz-NH-CH2-CH2-OH). While this method achieves high yields (~100% crude), the product requires purification via solvent extraction (e.g., ethyl acetate) and drying over Na2SO4.

Optimization of Reaction Conditions

Solvent Systems and Temperature Effects

The choice of solvent critically influences reaction efficiency and product purity. For reductions, THF/methanol mixtures are preferred due to their ability to solubilize both NaBH4 and the ester substrate. Elevated temperatures (>40°C) are avoided to prevent racemization, with room temperature (20–25°C) being optimal for maintaining enantiomeric integrity.

In contrast, Cbz protection under alkaline conditions requires polar aprotic solvents or aqueous systems. The addition of IPA post-reaction facilitates crystallization by modulating solubility, achieving purities exceeding 99.5%.

Catalysts and Reducing Agents

NaBH4 serves as the reducing agent of choice due to its mild reactivity and compatibility with Cbz-protected intermediates. Lewis acids (e.g., LiCl) may be co-administered to enhance selectivity, though their use is optional. For deprotection (if required), palladium on carbon (Pd/C) under hydrogen gas (1–5 bar) effectively removes the Cbz group without degrading the alcohol functionality.

Purification and Isolation Techniques

Extraction and Crystallization

Post-reduction, the crude product is extracted into ethyl acetate, washed with brine to remove inorganic salts, and dried over anhydrous Na2SO4. For crystalline products, anti-solvent crystallization using tert-butyl methyl ether (TBME) yields high-purity (>99.8%) N-Cbz-aminomethanol as a white solid.

Distillation and Sublimation

Thermolabile products are purified via vacuum distillation or sublimation. For instance, heating the CO2 complex of N-Cbz-aminomethanol under reduced pressure releases CO2, leaving behind the free amino alcohol, which is subsequently distilled as a lump solid.

Analytical Characterization

Purity and Enantiomeric Excess

High-performance liquid chromatography (HPLC) with chiral columns confirms enantiomeric purity (>99.8%), while nuclear magnetic resonance (NMR) spectroscopy verifies structural integrity. Optical rotation measurements align with literature values for R- or S-configured products.

Comparative Analysis of Preparation Methods

Method Yield Purity Complexity Key Advantage
Alkaline Cbz Protection82.3%99.5%LowSingle solvent, minimal steps
Ester Reduction~100%>99.8%ModerateHigh enantioselectivity

The alkaline method excels in simplicity but is limited to substrates stable under basic conditions. In contrast, ester reduction offers unparalleled purity but requires multiple synthetic steps.

Challenges and Limitations

  • Instability of Amino Alcohols : Free amino alcohols are prone to oxidation and racemization, necessitating stringent anhydrous conditions during handling.

  • Solvent Waste : Large-scale implementations generate significant THF and methanol waste, requiring recovery systems.

Chemical Reactions Analysis

Types of Reactions

(Cbz-amino)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamates, while reduction can produce alcohols .

Scientific Research Applications

Synthetic Chemistry Applications

1.1 Deprotection Methods

One of the significant applications of (Cbz-amino)methanol is in the removal of Cbz protective groups from amino compounds. A recent study demonstrated a novel method for deprotecting N-Cbz-imidazole using methanol as a solvent. This method proved effective for various heterocyclic compounds, including imidazoles and pyrazoles, without affecting other functional groups present in the molecule. The simplicity and mild conditions required for this deprotection make it valuable for synthetic chemists .

1.2 Synthesis of Amino Acid Derivatives

This compound is also utilized in synthesizing N-Cbz-(N-carbobenzoxy)-1-amino-acid methyl esters. This synthesis has been employed to study the properties of enzymes like papain in organic solvents. The use of methanol facilitated the formation of these esters, which are crucial for exploring enzyme activity under varying solvent conditions .

1.3 Cyclization Reactions

The compound has been involved in cyclization reactions, particularly the synthesis of 1,3-oxazinane-2,5-diones from N-Cbz-protected diazoketones. This reaction is catalyzed by Brønsted acids and showcases a green approach to synthesis by using methanol as a solvent. The resulting oxazinanones have potential applications in pharmaceuticals due to their biological activity .

Biochemical Applications

2.1 Enzyme Studies

Research has highlighted the role of this compound in studying enzyme kinetics and stability. For instance, it has been used to assess the activity of papain in organic solvents with varying water content. The findings indicated that the enzyme's stability improved in hydrophobic solvents when small amounts of water were present, providing insights into enzyme behavior in non-aqueous environments .

2.2 Inhibition Studies

Furthermore, this compound derivatives have been evaluated as selective inhibitors for enzymes such as butyrylcholinesterase (BChE). Studies showed that amino acid analogs bearing the Cbz group exhibited significant inhibitory effects on BChE activity, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .

Pharmaceutical Development

The versatility of this compound extends to its role as an intermediate in pharmaceutical synthesis. Compounds derived from Cbz-protected amino acids are frequently used as building blocks for active pharmaceutical ingredients (APIs). The ability to selectively deprotect Cbz groups allows for the strategic assembly of complex molecules required in drug development .

Table 1: Summary of Applications

Application AreaDescriptionKey Findings/Outcomes
Deprotection MethodsRemoval of Cbz groups using methanolEffective for heterocyclic compounds without affecting other groups
Synthesis of DerivativesFormation of N-Cbz-(N-carbobenzoxy)-1-amino-acid methyl estersFacilitates enzyme activity studies under varied solvent conditions
Cyclization ReactionsSynthesis of oxazinanones from diazoketonesEco-friendly synthesis with high yields
Enzyme StudiesAssessing papain activity in organic solventsImproved stability observed with specific solvent compositions
Inhibition StudiesEvaluating Cbz-amino acid analogs as BChE inhibitorsSignificant inhibition observed; potential therapeutic uses

Mechanism of Action

The mechanism of action of carbamic acid, (hydroxymethyl)-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

3-(Cbz-amino)-1-propanol

Structure and Synthesis 3-(Cbz-amino)-1-propanol (C₆H₅CH₂-O-CO-NH-(CH₂)₃-OH) shares the Cbz-protected amine motif but features a three-carbon chain terminated by a hydroxyl group. It is synthesized via enzymatic transglycosylation using galactopyranoside donors and 3-(Cbz-amino)-1-propanol as an acceptor substrate .

Applications
This compound is utilized in glycoconjugate synthesis, where its longer alkyl chain enhances solubility in aqueous buffers, facilitating enzymatic reactions. For example, it serves as a glycosyl acceptor in PwGly-catalyzed transglycosylations, yielding bioactive glycoconjugates with retained stereochemistry .

Cbz-Protected Amino Acids (e.g., Cbz-Valine)

Structure and Synthesis Cbz-protected amino acids, such as Cbz-valine (C₆H₅CH₂-O-CO-NH-CH(CH(CH₃)₂)-COOH), are widely used in peptide synthesis. The Cbz group prevents unwanted side reactions during amide bond formation .

Applications
These derivatives are intermediates in solid-phase peptide synthesis (SPPS). For instance, Cbz-valine couples with proline tert-butyl ester via carbodiimide-mediated activation to form dipeptides in >95% yield . Deprotection under mild hydrogenation conditions ensures minimal racemization.

(Cbz-amino)acetaldehyde

Structure and Reactivity (Cbz-amino)acetaldehyde (C₆H₅CH₂-O-CO-NH-CH₂-CHO) replaces the hydroxyl group of (Cbz-amino)methanol with an aldehyde. This structural difference confers higher electrophilicity, enabling participation in Passerini reactions to form α-acyloxy amides .

Applications It is a key substrate in one-pot reductive Passerini reactions, yielding complex β-amino alcohols. Its aldehyde group undergoes nucleophilic addition with isocyanides and carboxylic acids, showcasing versatility in multicomponent reactions .

Data Tables

Table 1: Structural and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Deprotection Method
This compound C₉H₁₁NO₄ 197.19 Cbz-protected amine, -OH Pd/C, H₂
3-(Cbz-amino)-1-propanol C₁₁H₁₅NO₄ 237.24 Cbz-protected amine, -OH Enzymatic cleavage
Cbz-Valine C₁₃H₁₇NO₄ 263.28 Cbz-protected amine, -COOH Pd/C, H₂
(Cbz-amino)acetaldehyde C₁₀H₁₁NO₃ 193.20 Cbz-protected amine, -CHO N/A (reactive intermediate)

Biological Activity

Introduction

(Cbz-amino)methanol, a compound featuring a benzyloxycarbonyl (Cbz) protecting group on an amino group, has garnered attention for its potential biological activities. This article explores the synthesis, biological mechanisms, and various biological activities associated with this compound, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the protection of amino groups using the Cbz group. This is achieved through the reaction of amino acids with benzyl chloroformate in an anhydrous solvent like methylene chloride, often in the presence of triethylamine to facilitate the reaction. The resulting Cbz-protected amino acids can then undergo further modifications to yield this compound derivatives .

Table 1: Synthesis Pathway for this compound

StepReactionConditionsYield
1Amino acid + Benzyl chloroformate → Cbz-amino acidAnhydrous methylene chloride, TEAHigh
2Cbz-amino acid + Methanol → this compoundRoom temperatureModerate

Enzyme Inhibition

Recent studies have highlighted the inhibitory effects of this compound derivatives on various enzymes. For instance, derivatives containing the Cbz group have shown significant inhibition of hexokinase 2 (HK2) activity, which is crucial in glucose metabolism. The presence of specific functional groups, such as hydroxyls and imine bonds, enhances this inhibitory effect .

Table 2: Inhibition of HK2 Activity by this compound Derivatives

CompoundConcentration (µM)% Inhibition
Derivative A192%
Derivative B550%
Derivative C115%

Antimicrobial Properties

In addition to enzyme inhibition, this compound derivatives have demonstrated antimicrobial properties. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways. Studies indicate that these compounds can effectively combat both Gram-positive and Gram-negative bacteria .

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation evaluated the antimicrobial activity of several this compound derivatives against common pathogens such as E. coli and S. aureus. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
  • Enzyme Activity Assay : An in vitro study assessed the effect of various derivatives on HK2 activity. Compounds were tested at multiple concentrations, revealing that specific structural modifications correlated with enhanced inhibition rates.

The biological activity of this compound can be attributed to its ability to interact with key biological targets:

  • Enzyme Binding : The Cbz group facilitates binding to enzyme active sites, leading to competitive inhibition.
  • Cell Membrane Interaction : The hydrophobic nature of the benzyloxycarbonyl group allows these compounds to integrate into lipid membranes, disrupting cellular functions.

Q & A

Q. How can advanced spectroscopic techniques (e.g., 2D NMR, high-resolution mass spectrometry) resolve ambiguities in the characterization of this compound derivatives?

  • Methodological Answer: 2D NMR (e.g., HSQC, HMBC) clarifies proton-carbon connectivity in complex mixtures. HRMS with electrospray ionization (ESI) detects low-abundance impurities. Pair these with X-ray crystallography for absolute configuration determination. Cross-reference spectral databases (e.g., SciFinder) to confirm novel derivatives .

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